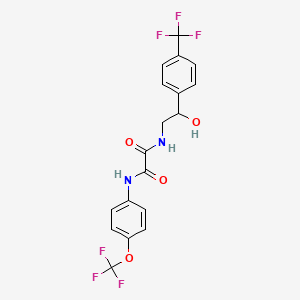

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

CAS No.: 1351600-08-2

Cat. No.: VC6641337

Molecular Formula: C18H14F6N2O4

Molecular Weight: 436.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351600-08-2 |

|---|---|

| Molecular Formula | C18H14F6N2O4 |

| Molecular Weight | 436.31 |

| IUPAC Name | N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

| Standard InChI | InChI=1S/C18H14F6N2O4/c19-17(20,21)11-3-1-10(2-4-11)14(27)9-25-15(28)16(29)26-12-5-7-13(8-6-12)30-18(22,23)24/h1-8,14,27H,9H2,(H,25,28)(H,26,29) |

| Standard InChI Key | ZUDHOFATJIXNOW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F |

Introduction

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound characterized by its unique structure, featuring trifluoromethyl and trifluoromethoxy functional groups. These fluorinated substituents impart distinct physicochemical properties, making the compound a subject of interest in medicinal chemistry and materials science. This article explores its structure, synthesis, properties, and potential applications.

Structural Characteristics

Molecular Formula: C17H12F6N2O4

Molecular Weight: Approximately 450.28 g/mol

The compound contains:

-

A hydroxy group attached to a phenyl ring with a trifluoromethyl substituent.

-

An oxalamide backbone linking two phenyl groups, one of which carries a trifluoromethoxy group.

| Property | Details |

|---|---|

| Functional Groups | Hydroxy (-OH), Trifluoromethyl (-CF3), Trifluoromethoxy (-OCF3), Amide (-CONH-) |

| Bonding Characteristics | Strong hydrogen bonding potential due to the hydroxy and amide groups |

| Fluorine Content | High fluorine density enhances lipophilicity and metabolic stability |

Synthesis

The synthesis of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:

-

Preparation of Precursors:

-

The trifluoromethyl and trifluoromethoxy-substituted phenyl compounds are synthesized through electrophilic substitution reactions.

-

-

Oxalamide Formation:

-

Oxalyl chloride reacts with the amine derivatives of the substituted phenyl compounds to form the oxalamide linkage.

-

-

Final Assembly:

-

The hydroxy group is introduced via selective hydroxylation of the ethyl group attached to the phenyl ring.

-

This multi-step process requires precise control over reaction conditions to ensure high yield and purity.

Medicinal Chemistry

Fluorinated compounds like this one are often explored for their biological activity due to their enhanced metabolic stability and ability to interact with biological targets.

-

Drug Design: The compound's oxalamide backbone can act as a scaffold for designing enzyme inhibitors or receptor modulators.

-

Pharmacokinetics: The high fluorine content improves bioavailability and reduces metabolic degradation.

Material Science

The compound's unique electronic properties could make it suitable for applications in:

-

Organic Electronics: As a component in semiconductors or light-emitting diodes.

-

Surface Coatings: Due to its hydrophobicity imparted by fluorinated groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume